6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine is a synthetic compound with potential pharmacological applications, particularly in the fields of oncology and infectious diseases. Its complex structure incorporates several functional groups that may contribute to its biological activity. The compound appears as a white to pale yellow solid and has garnered interest for its potential as an anticancer agent.
The compound's detailed information can be found in various chemical databases, including PubChem and the EPA's DSSTox database, which provide comprehensive data on its chemical properties, synthesis, and potential applications.
This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. Quinazolines have been extensively studied for their roles as inhibitors of various kinases, including the epidermal growth factor receptor, making them significant in cancer research.
The synthesis of 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine can be achieved through multiple pathways. A prevalent method involves the following steps:
The synthesis likely employs nucleophilic substitution and electrophilic aromatic substitution mechanisms during these transformations .
The molecular structure of 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine can be described as follows:
The InChI key for this compound is IWJDBOBJWQISKU-UHFFFAOYSA-N, which can be used for database searches to find additional information about its properties and related compounds.
The chemical reactions involved in synthesizing this compound include:
These reactions are characterized by their specificity towards the electron-rich aromatic systems present in the quinazoline structure, allowing for selective functionalization without significant side reactions .
While specific details on the mechanism of action for this compound are not extensively documented, it is hypothesized that due to its structural characteristics, it may exhibit various pharmacological activities such as:
Key physical and chemical properties of 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine include:
Property | Value |
---|---|
Appearance | White to pale yellow solid |
Molecular Weight | 458.71 g/mol |
Density | 1.565 g/cm³ |
Boiling Point | 565.022°C |
Flash Point | 295.515°C |
Vapor Pressure | 0 mmHg at 25°C |
Refractive Index | 1.701 |
These properties indicate a stable compound with a relatively high boiling point, suggesting good thermal stability.
6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine has potential applications in scientific research, particularly in:
Research into quinazoline derivatives continues to reveal their importance in drug development, particularly for conditions involving dysregulated kinase activity .
The molecular architecture of 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine (CAS: 944549-41-1; MW: 458.71 g/mol) strategically integrates features from both covalent and reversible HER inhibitors. Its quinazoline core (C₂₁H₁₄BrClFN₃O) enables ATP-competitive kinase inhibition, mimicking first-generation EGFR TKIs like erlotinib. However, the 3-fluorobenzyloxy moiety at the 4-position of the aniline ring enhances spatial occupancy in the hydrophobic back pocket of HER2/HER3 domains, a design element observed in second-generation inhibitors such as afatinib [4] [7]. The chlorine atom at the aniline ring’s 3-position sterically mimics covalent warheads (e.g., afatinib’s acrylamide), facilitating deeper penetration into the ATP-binding cleft without forming irreversible bonds. This reversible binding mitigates off-target toxicity while maintaining efficacy against T790M resistance mutations [7] [9].
Table 1: Key Structural Features Derived from HER Inhibitor Pharmacophores
Structural Element | Functional Role | Inspired By |
---|---|---|
Quinazoline core | ATP-competitive kinase binding | Gefitinib/Erlotinib |
3-Fluorobenzyloxy group | Hydrophobic back-pocket occupancy | Afatinib/Dacomitinib |
C-6 Bromine substituent | Steric occlusion of T790M mutation | Pyrimidine-based TKIs |
Chlorinated aniline ring | Enhanced kinase domain penetration | Neratinib analogs |
Synthesis involves sequential coupling:
The 6-bromine atom on the quinazoline ring is critical for optimizing target engagement. Molecular dynamics simulations reveal that bromine’s large van der Waals radius (1.85 Å) creates steric hindrance that disrupts the ATP-binding site’s hydrophobic pocket in T790M-mutant EGFR. This destabilizes the kinase’s active conformation, reducing IC₅₀ values by 3.5-fold compared to non-brominated analogs [4] [7]. Additionally, bromine’s electron-withdrawing properties polarize the quinazoline π-system, strengthening hydrogen bonding with Cys797 (distance: 2.1 Å) and Met793 in wild-type EGFR [7] [8].
Table 2: Binding Energy Comparison of Brominated vs. Non-Brominated Analogs
Compound | ΔG Binding (kcal/mol) vs. EGFR L858R/T790M | IC₅₀ (nM) HER2 |
---|---|---|
6-Bromo-quinazoline derivative | –10.2 | 18.7 |
6-Hydroxy-quinazoline analog | –7.1 | 132.4 |
6-Iodo-quinazoline analog (CID 10174519) | –9.8 | 22.9 |
Data adapted from molecular docking studies [1] [8].
Removing the bromine atom or replacing it with smaller halogens (e.g., fluorine) diminishes hydrophobic interactions with HER2’s Leu796 and Leu852, reducing cellular antiproliferative activity by >60% in HER2-amplified BT-474 breast cancer models [4]. The bromine’s strategic position thus balances steric occlusion and electronic effects to enhance pan-HER affinity.
Afatinib and dacomitinib represent clinically validated quinazoline-based pan-HER inhibitors, but the 6-bromo derivative exhibits distinct mechanistic advantages. While afatinib’s acrylamide warhead enables irreversible ERBB family blockade, it increases off-target risks (e.g., wild-type EGFR in skin). The 6-bromo compound’s reversible binding avoids such toxicity while achieving comparable HER2 suppression (IC₅₀: 18.7 nM vs. afatinib’s 14.2 nM) [3] [5]. Dacomitinib’s piperidinyl linker enhances HER4 inhibition but reduces blood-brain barrier penetration; the brominated analog’s compact fluorobenzyloxy group maintains lipophilicity (cLogP: 3.92) without sacrificing bioavailability [5] [7].
Table 3: Structural and Inhibitory Profile Comparison
Parameter | 6-Bromo-quinazoline | Afatinib | Dacomitinib |
---|---|---|---|
Molecular Weight | 458.71 g/mol | 485.9 g/mol | 469.5 g/mol |
HER1 IC₅₀ | 2.3 nM | 0.5 nM | 6.0 nM |
HER2 IC₅₀ | 18.7 nM | 14.2 nM | 45.7 nM |
Binding Mechanism | Reversible | Irreversible | Irreversible |
T790M Mutant Activity | Yes (IC₅₀: 29.4 nM) | Limited | Moderate |
Data synthesized from kinase profiling assays [3] [5] [7].
Clinically, second-generation TKIs (afatinib/dacomitinib) show superior progression-free survival (PFS: 16.8 months) vs. first-gen inhibitors (gefitinib: 9.5 months) in EGFR-mutant NSCLC [3]. The 6-bromo compound’s balanced pan-HER inhibition—achieved without covalent bonds—positions it as a candidate to overcome resistance while minimizing toxicity. Its 6-bromo-4-anilinoquinazoline scaffold also enables modular derivatization at C-6 for tuning selectivity toward exon 20 insertion mutants [8] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: